molecular formula C14H27FN2O2 B7632800 Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate

Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate

Cat. No. B7632800
M. Wt: 274.37 g/mol
InChI Key: LIIDMUWJUGRVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate, also known as TFPAC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. TFPAC is a member of the azepane family of compounds, which are known to have various biological activities such as anticonvulsant, antidepressant, and antipsychotic effects. In

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has also been shown to interact with voltage-gated ion channels and G protein-coupled receptors.
Biochemical and Physiological Effects:
Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has also been shown to decrease the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has been shown to increase the pain threshold in animal models.

Advantages and Limitations for Lab Experiments

One advantage of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate is its potential use as a novel analgesic agent. Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has been shown to have a higher potency and longer duration of action compared to other analgesic agents such as morphine. However, one limitation of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate. One direction is to further investigate its potential use as a novel analgesic agent. Another direction is to study its effects on other neurotransmitters and ion channels. In addition, further studies are needed to determine the optimal dosage and administration route of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate. Finally, the development of more water-soluble derivatives of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate may improve its potential for in vivo applications.

Synthesis Methods

The synthesis of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-fluoropropylamine in the presence of a catalyst. The reaction yields Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate as a white crystalline solid with a melting point of 104-106°C. The purity of Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, antidepressant, and antipsychotic effects in animal models. Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has also been studied for its potential use as a novel analgesic agent. In addition, Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate has been shown to have anti-inflammatory effects in vitro.

properties

IUPAC Name

tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27FN2O2/c1-14(2,3)19-13(18)17-10-4-6-12(7-11-17)16-9-5-8-15/h12,16H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIDMUWJUGRVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)NCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-fluoropropylamino)azepane-1-carboxylate

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